molecular formula C7H15NO B12813262 n-Hexylformamide CAS No. 2591-78-8

n-Hexylformamide

Cat. No.: B12813262
CAS No.: 2591-78-8
M. Wt: 129.20 g/mol
InChI Key: NHTXRWUMLXSOGJ-UHFFFAOYSA-N
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Description

n-Hexylformamide (C₇H₁₅NO) is a linear alkylformamide characterized by a six-carbon chain attached to a formamide group. It is synthesized via microwave-assisted N-formylation of hexylamine using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, achieving a 69% yield . Alternatively, cobalt-catalyzed reactions with CO₂ and H₂ at 150°C yield 99% under optimized conditions . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 7.97 (s, -NH and -CHO), 3.02–3.08 (m, -CH₂), and 0.83–0.86 (d, -CH₃) .
  • ¹³C NMR: δ 161.27 (C=O), 37.50 (-CH₂), and 14.32 (-CH₃) .
  • MS/HRMS: [M + H]⁺ = 130.12 (calculated), 130.1651 (observed) .
    The compound exhibits high purity (100% LCMS) and is isolated as a colorless liquid, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-hexylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-5-6-8-7-9/h7H,2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTXRWUMLXSOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288400
Record name n-hexylformamide
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Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-78-8
Record name N-Hexylformamide
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Record name NSC 55752
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Record name NSC55752
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Record name n-hexylformamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylformamide can be synthesized through several methods. One common method involves the reaction of hexylamine with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to increase the reaction rate. The general reaction is as follows:

Hexylamine+Formic AcidThis compound+Water\text{Hexylamine} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Hexylamine+Formic Acid→this compound+Water

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of hexylamine and formic acid into a reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

n-Hexylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: It can be reduced to form hexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hexanoic acid.

    Reduction: Hexylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

n-Hexylformamide has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which n-Hexylformamide exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of n-Hexylformamide and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Key Properties Applications Toxicity Profile
This compound C₇H₁₅NO 130.12 Microwave-assisted N-formylation ; Cobalt catalysis 69–99% Colorless liquid; 100% LCMS purity Organic synthesis intermediate Limited data
N-Methylformamide C₂H₅NO 59.07 Industrial synthesis (not detailed) N/A Liquid; high polarity Solvent, reagent Repr. 1B; Acute Tox. 4
N-Hexylbenzamide C₁₃H₁₉NO 205.30 Benzoylation of hexylamine 95% Solid (inferred) Pharmaceuticals, polymers Not specified
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 Literature-based synthesis N/A Hydroxamate functional group Antioxidant (DPPH assay) Limited data
4-N-Hexylbenzylamine C₁₃H₂₁N 191.31 Not specified N/A Amine functionality Surfactants, corrosion inhibitors Caution advised

Functional Group and Reactivity

  • This compound vs. N-Methylformamide : The elongated hexyl chain in this compound reduces volatility compared to the smaller N-Methylformamide, which is highly toxic (Repr. 1B) . The formamide group in both compounds enables hydrogen bonding, but N-Methylformamide’s lower molecular weight enhances its utility as a polar solvent .
  • This compound vs. N-Hexylbenzamide : The benzamide group in N-Hexylbenzamide introduces aromaticity, increasing molecular weight (205.30 vs. 130.12) and likely altering solubility. N-Hexylbenzamide’s synthesis via benzoylation contrasts with this compound’s formylation pathways .
  • Hydroxamic Acids (e.g., N-Hydroxyoctanamide) : The hydroxamate (-CONHOH) group in N-Hydroxyoctanamide confers radical-scavenging activity, as demonstrated in DPPH assays . In contrast, this compound’s formamide group lacks this antioxidant capability but serves as a precursor for bioactive molecules .

Physicochemical Properties

  • Solubility and Polarity : this compound’s hexyl chain imparts moderate hydrophobicity, whereas N-Methylformamide’s compact structure enhances water miscibility .
  • Thermal Stability : The cobalt-catalyzed synthesis of this compound at 150°C suggests thermal resilience, contrasting with hydroxamic acids, which may degrade under similar conditions due to labile N-OH bonds .

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